molecular formula C9H12FNO2 B3039872 5-(Dimethoxymethyl)-2-fluoroaniline CAS No. 1378862-38-4

5-(Dimethoxymethyl)-2-fluoroaniline

Cat. No.: B3039872
CAS No.: 1378862-38-4
M. Wt: 185.2 g/mol
InChI Key: RLCTYZRTKWWTEI-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-2-fluoroaniline is an organic compound that features a fluorine atom and a dimethoxymethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-2-fluoroaniline typically involves the introduction of the dimethoxymethyl group and the fluorine atom onto the aniline ring. One common method involves the reaction of 2-fluoroaniline with formaldehyde and methanol in the presence of an acid catalyst to form the dimethoxymethyl group. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Methanol or a mixture of methanol and water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

5-(Dimethoxymethyl)-2-fluoroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The dimethoxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the dimethoxymethyl group, making it less versatile in certain synthetic applications.

    5-Methoxyaniline: Contains a methoxy group instead of a dimethoxymethyl group, leading to different reactivity and applications.

    5-(Dimethoxymethyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical properties and reactivity.

Uniqueness

5-(Dimethoxymethyl)-2-fluoroaniline is unique due to the presence of both the dimethoxymethyl group and the fluorine atom. This combination imparts distinct electronic and steric properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

5-(dimethoxymethyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-12-9(13-2)6-3-4-7(10)8(11)5-6/h3-5,9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCTYZRTKWWTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)F)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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